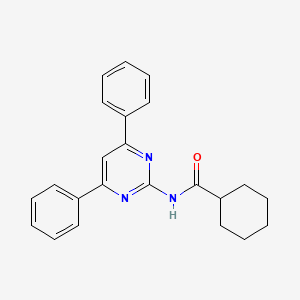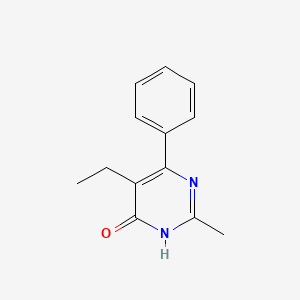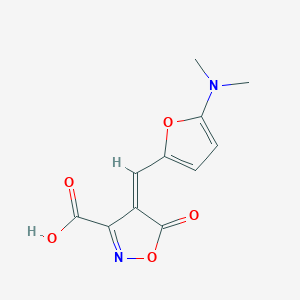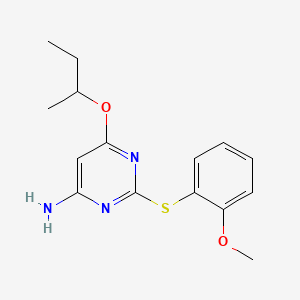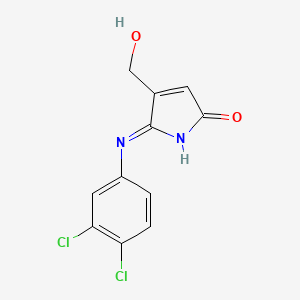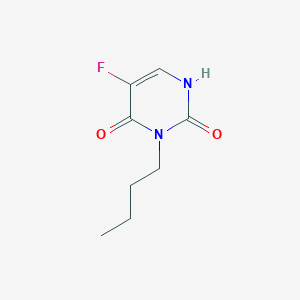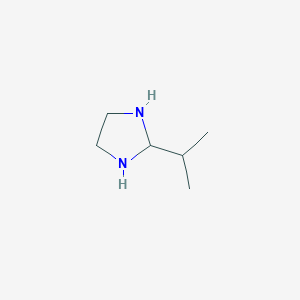![molecular formula C15H18N2O4 B12918992 Glycine, N-[1-(phenylacetyl)-L-prolyl]- CAS No. 157115-95-2](/img/structure/B12918992.png)
Glycine, N-[1-(phenylacetyl)-L-prolyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycine, N-[1-(phenylacetyl)-L-prolyl]- is a synthetic compound known for its potential nootropic effects. It is a derivative of glycine and proline, two amino acids, and is often studied for its cognitive-enhancing properties. This compound is also known for its role in various biochemical processes and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-[1-(phenylacetyl)-L-prolyl]- typically involves several steps:
Esterification of L-proline: This step involves the conversion of L-proline into its ester form.
Preparation of N-phenylacetylglycine: This is achieved through the acylation of glycine with phenylacetyl chloride under Schotten-Baumann conditions.
Formation of the Peptide Bond: The peptide bond between N-phenylacetylglycine and the proline ester is formed using methods such as the mixed anhydride method, activated benzotriazole ester method, or activated succinimide ester method.
Industrial Production Methods
Industrial production methods for Glycine, N-[1-(phenylacetyl)-L-prolyl]- are similar to the synthetic routes mentioned above but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Glycine, N-[1-(phenylacetyl)-L-prolyl]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Aplicaciones Científicas De Investigación
Glycine, N-[1-(phenylacetyl)-L-prolyl]- has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of peptide synthesis and amino acid derivatives.
Biology: It is studied for its role in cellular processes and its potential as a biochemical marker.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of Glycine, N-[1-(phenylacetyl)-L-prolyl]- involves its interaction with various molecular targets and pathways:
Molecular Targets: It interacts with receptors in the brain, including glutamate receptors and neurotrophic factors.
Pathways Involved: It modulates the activity of brain-derived neurotrophic factor (BDNF) and enhances synaptic plasticity, which is crucial for learning and memory.
Comparación Con Compuestos Similares
Similar Compounds
N-Phenylacetyl-L-prolylglycine ethyl ester: Known for its nootropic effects and marketed under the name Noopept.
Phenylacetylglycine: A glycine conjugate of phenylacetic acid, involved in various metabolic processes.
Uniqueness
Glycine, N-[1-(phenylacetyl)-L-prolyl]- is unique due to its specific structure and the combination of glycine and proline, which imparts distinct biochemical properties. Its potential nootropic effects and role in enhancing cognitive functions make it a compound of significant interest in scientific research.
Propiedades
Número CAS |
157115-95-2 |
|---|---|
Fórmula molecular |
C15H18N2O4 |
Peso molecular |
290.31 g/mol |
Nombre IUPAC |
2-[[(2S)-1-(2-phenylacetyl)pyrrolidine-2-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C15H18N2O4/c18-13(9-11-5-2-1-3-6-11)17-8-4-7-12(17)15(21)16-10-14(19)20/h1-3,5-6,12H,4,7-10H2,(H,16,21)(H,19,20)/t12-/m0/s1 |
Clave InChI |
TXYISIQQFOLDJY-LBPRGKRZSA-N |
SMILES isomérico |
C1C[C@H](N(C1)C(=O)CC2=CC=CC=C2)C(=O)NCC(=O)O |
SMILES canónico |
C1CC(N(C1)C(=O)CC2=CC=CC=C2)C(=O)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-[(Prop-2-yn-1-yl)sulfanyl]acridine](/img/structure/B12918910.png)
